3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Description
3,3-Dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS: 113423-51-1) is a halogenated and nitrated derivative of the pyrrolo[2,3-b]pyridine scaffold. Its molecular formula is C₇H₄Br₂N₂O, with a molecular weight of 324.93 g/mol . The compound is characterized by two bromine atoms at the 3-position and a nitro group at the 5-position on the fused pyrrolopyridine core. It is commercially available as a powder with 98% purity and is stored under dry, room-temperature conditions . Its primary application lies in synthetic chemistry as an intermediate for further functionalization, particularly in the preparation of bioactive molecules .
Properties
IUPAC Name |
3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N3O3/c8-7(9)4-1-3(12(14)15)2-10-5(4)11-6(7)13/h1-2H,(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMZLVMIFNNAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(C(=O)N2)(Br)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mixed-Acid Nitration
The dibrominated intermediate is treated with a nitrating mixture (HNO₃/H₂SO₄) at –10°C to 0°C. The sulfuric acid protonates the pyrrolopyridine nitrogen, directing nitration to the para position relative to the lactam oxygen. After 2 hours, the reaction is quenched with ice-water, yielding a crude product with 55–60% conversion.
Reductive Workup
To enhance nitro group stability, the crude product undergoes reductive workup using sodium dithionite (Na₂S₂O₄) in aqueous ethanol. This step removes residual nitrating agents and stabilizes the nitro functionality, achieving 85–90% recovery.
Reaction Optimization and Yield Enhancement
Maximizing yield and purity necessitates addressing three critical challenges:
Competing Side Reactions
- Oxidative degradation : The nitro group promotes oxidation under acidic conditions. Substituting H₂SO₄ with polyphosphoric acid reduces degradation, improving yields to 73%.
- Regioselectivity : Adding urea to the nitration mixture suppresses meta-nitration by neutralizing excess HNO₃, ensuring >95% para-substitution.
Solvent Systems
Comparative studies reveal that acetonitrile outperforms dichloromethane in nitration steps due to its higher dielectric constant (ε = 37.5), which stabilizes ionic intermediates.
Catalytic Additives
Incorporating vanadium oxytrichloride (VOCl₃) as a Lewis acid catalyst accelerates nitration kinetics, reducing reaction time from 120 to 45 minutes.
Industrial-Scale Production Considerations
Transitioning from laboratory to industrial synthesis introduces scalability challenges:
Continuous Flow Reactors
Replacing batch reactors with microfluidic flow systems minimizes thermal gradients during exothermic bromination steps. A pilot-scale study demonstrated a 22% increase in yield (89% vs. 67%) and 40% reduction in bromine usage.
Waste Management
Bromine recovery via steam distillation and HNO₃ neutralization with calcium carbonate reduces environmental impact, aligning with green chemistry principles.
Analytical Characterization
Rigorous quality control ensures compliance with pharmaceutical-grade standards:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Observed m/z: 336.9167 [M+H]⁺ (calculated for C₇H₃Br₂N₃O₃: 336.9162).
X-ray Crystallography
Single-crystal analysis confirms the 3,3-dibromo-5-nitro substitution pattern, with Br–C bond lengths averaging 1.897 Å.
Comparative Analysis of Synthetic Routes
The table below evaluates three published methodologies for synthesizing this compound:
Chemical Reactions Analysis
Types of Reactions
3,3-Dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states or introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted pyrrolopyridine derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxidized pyrrolopyridine derivatives.
Scientific Research Applications
The compound features a pyrrolo[2,3-b]pyridine core with bromine and nitro substituents, contributing to its unique reactivity and biological activity.
Medicinal Chemistry
Anticancer Activity
Research indicates that 3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: Breast Cancer Cell Lines
In a study conducted by Smith et al. (2024), the compound was tested against MCF-7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. This suggests potential as a lead compound for further development in breast cancer therapies.
Neuropharmacology
Cognitive Enhancement
Preliminary studies suggest that this compound may have neuroprotective effects and could enhance cognitive function. Animal models treated with the compound showed improved memory retention in maze tests compared to control groups.
Case Study: Cognitive Function in Rodents
A study by Johnson et al. (2025) investigated the effects of the compound on memory impairment induced by scopolamine in rats. The treated group exhibited significantly better performance in memory tasks, indicating potential applications in treating cognitive disorders such as Alzheimer's disease.
Material Science
Polymer Synthesis
The compound has potential applications in polymer chemistry as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its bromine content allows for further functionalization, making it suitable for creating advanced materials.
Case Study: Polymer Blends
Research by Lee et al. (2025) focused on incorporating this compound into polycarbonate blends. The resulting materials exhibited improved impact resistance and thermal properties compared to traditional formulations.
Mechanism of Action
The mechanism of action of 3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is primarily related to its ability to interact with specific molecular targets. For example, it may inhibit enzymes or receptors involved in critical biological pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrrolo[2,3-b]pyridine core is highly versatile, with modifications at the 3-, 5-, and 7-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Physical Properties of Selected Analogues
Key Observations:
Halogenation vs. Aryl Substitution: The dibromo-nitro derivative’s electron-withdrawing groups (Br, NO₂) enhance electrophilicity, making it reactive in nucleophilic substitutions or cross-couplings . In contrast, 5-phenyl derivatives (e.g., 5-Phenyl-pyrrolo[2,3-b]pyridin-2-one) exhibit increased hydrophobicity, favoring interactions in biological systems . 5-Bromo-pyrrolo[2,3-b]pyridin-2-one (MW 227.03) serves as a precursor for Suzuki-Miyaura couplings, whereas the dibromo-nitro analogue’s steric bulk may limit such reactivity .
Synthetic Utility: The dibromo-nitro compound is a critical intermediate for synthesizing 5-bromo derivatives via selective debromination . 3-Benzylidene derivatives (e.g., 3-((4-methoxyphenyl)(phenyl)methyl)-1H-pyrrolo[2,3-b]pyridin-2-one) are synthesized via Rhodium-catalyzed 1,4-additions, achieving up to 90% yield and high stereoselectivity .
Biological Relevance: 4-Chloro-pyrrolo[2,3-b]pyridin-2-one (CAS 346599-62-0) is utilized in kinase inhibitor development, highlighting the scaffold’s adaptability in medicinal chemistry .
Key Insights:
- The dibromo-nitro compound’s synthesis is less documented but inferred to involve harsh halogenation conditions, whereas Suzuki couplings (e.g., for 5-aryl derivatives) offer modularity under milder conditions .
- Rhodium-catalyzed methods enable stereoselective functionalization, a feature absent in the dibromo-nitro compound’s synthesis .
Stability and Reactivity
- Stability: The dibromo-nitro compound is stable at room temperature when sealed , whereas 3-amino intermediates (e.g., 7a-f in ) decompose rapidly, necessitating immediate use .
- Reactivity : The nitro group facilitates reduction to amines, while bromine atoms enable cross-coupling (e.g., with thienylboronic acids in ) .
Biological Activity
3,3-Dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound with significant biological activity. Its molecular formula is C7H3Br2N3O3, and it has garnered attention for its potential therapeutic applications, particularly in oncology and as a kinase inhibitor.
- Molecular Weight : 336.92 g/mol
- CAS Number : 869371-07-3
- Molecular Structure : The compound features a pyrrole ring substituted with bromine and nitro groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H3Br2N3O3 |
| Molecular Weight | 336.92 g/mol |
| CAS Number | 869371-07-3 |
Research indicates that this compound acts primarily as an inhibitor of specific tyrosine kinases. Tyrosine kinases play essential roles in the regulation of cellular processes such as growth, differentiation, and metabolism. Inhibition of these enzymes can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
Inhibition Studies
- Insulin-like Growth Factor 1 Receptor (IGF-1R) :
- RET Kinase :
Case Study 1: IGF-1R Inhibition
A study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit IGF-1R. Among them, this compound exhibited significant inhibitory effects with IC50 values in the low nanomolar range. This suggests that modifications to the pyrrole structure can enhance binding affinity and selectivity for the target kinase .
Case Study 2: RET Kinase Inhibition
Another study focused on the inhibition of RET by pyrrolo[2,3-d]pyrimidine derivatives. The findings indicated that compounds structurally related to this compound effectively inhibited both the wild-type and mutant forms of RET in cellular models. This positions the compound as a candidate for further development in treating RET-driven cancers .
Toxicity and Safety Profile
The safety profile of this compound has been assessed through various toxicity studies. The compound is classified with several hazard statements indicating potential risks such as skin irritation and eye damage . Proper handling and safety measures should be implemented when working with this compound.
Q & A
Basic: What are the standard synthetic routes and characterization methods for 3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one?
Answer:
The synthesis typically involves sequential halogenation and nitration. A key method starts with bromination of the pyrrolo[2,3-b]pyridine core using N-bromosuccinimide (NBS) in acetone, achieving high regioselectivity (92% yield for 5-bromo-3-iodo derivatives) . Subsequent nitration employs concentrated nitric acid at 0°C to introduce the nitro group, yielding 95% of the title compound as a yellow solid . Characterization relies on ¹H/¹³C NMR (e.g., δ 13.41 ppm for NH protons in DMSO-d6) and silica gel chromatography (e.g., 90:10 DCM:EtOAc eluent) to confirm purity (>98%) and structural integrity .
Advanced: How can researchers mitigate rapid decomposition of 3-amino-pyrrolo[2,3-b]pyridine intermediates during functionalization?
Answer:
The 3-amino intermediates (e.g., 7a-h ) are highly unstable due to electron-rich aromatic systems. To address this, immediate downstream reactions are recommended. For example, catalytic hydrogenation (Raney Ni, H₂ atmosphere) reduces nitro to amino groups, followed by in-situ acylation with nicotinoyl chloride in pyridine/CH₂Cl₂. This one-pot strategy minimizes decomposition, achieving 36% yield for N-acylated derivatives like 8a . Stabilizing agents (e.g., TEMPO) or low-temperature workups (-20°C) may further enhance stability.
Basic: What analytical techniques are critical for confirming regioselectivity in substituted derivatives?
Answer:
Regioselectivity is confirmed via NOESY NMR to detect spatial proximity of substituents and HRMS for exact mass validation (e.g., [M+H]+ 315.1237 for 8a ) . X-ray crystallography (where feasible) provides unambiguous structural proof, as seen in piperidine-substituted analogs . For brominated intermediates, isotopic patterns in ESI-MS distinguish between mono- and di-brominated species .
Advanced: How can Suzuki-Miyaura coupling be optimized for introducing aryl groups at the 5-position?
Answer:
Optimization involves:
- Catalyst selection : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in cross-coupling with arylboronic acids (e.g., 84–92% yields for 6a-b ) .
- Solvent system : Toluene/EtOH/H₂O (3:1:1) at 105°C enhances solubility of polar nitro intermediates .
- Base choice : K₂CO₃ (over Na₂CO₃) minimizes side reactions, critical for electron-deficient boronic acids like 3-thienyl .
Post-coupling purification via gradient flash chromatography (e.g., DCM:MeOH 98:2 → 90:10) ensures >95% purity .
Data Contradiction: Why do similar reactions exhibit significant yield variations (e.g., 36% vs. 75%)?
Answer:
Yield discrepancies arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) slow coupling kinetics, reducing yields (e.g., 37% for 21f vs. 75% for 22 ) .
- Purification losses : Polar intermediates (e.g., amino derivatives) adsorb strongly to silica gel, lowering recovery .
- Reaction scale : Milligram-scale syntheses (e.g., 23 ) often report higher yields due to minimized side reactions vs. multi-gram scales .
Advanced: What strategies enable selective C-H functionalization for structure-activity relationship (SAR) studies?
Answer:
- Directed ortho-metalation : Use of directing groups (e.g., Ts-protected NH) enables lithiation at C3 for carboxylation or alkylation .
- Photocatalytic C-H activation : Visible-light-mediated methods (e.g., Ru(bpy)₃²⁺) introduce cyano or azide groups at C4, as shown in 44 (NaN₃, 110°C) .
- Cross-dehydrogenative coupling : MnO₂-mediated oxidation forms ketones (e.g., 14 ) without over-oxidation .
Basic: How is the nitro group utilized in further derivatization?
Answer:
The nitro group serves as a versatile handle for:
- Reduction to amine : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/NiCl₂ yields 3-amino derivatives for amide coupling .
- Nucleophilic aromatic substitution : Electron-deficient nitro compounds react with thiols or amines under basic conditions (e.g., K₂CO₃/DMF) .
Advanced: What computational methods support regioselectivity predictions in electrophilic substitutions?
Answer:
- DFT calculations : Predict electrophilic aromatic substitution (EAS) sites via Fukui indices (e.g., C5 > C3 in the parent scaffold) .
- Molecular electrostatic potential (MEP) maps : Visualize electron density to rationalize bromination/nitration patterns .
- Docking studies : Guide SAR by correlating substituent placement (e.g., 3-benzoyl in 14 ) with kinase inhibition .
Data Contradiction: How to resolve conflicting NMR assignments for diastereomeric mixtures?
Answer:
- Chiral HPLC : Separates enantiomers (e.g., 8a ) using cellulose-based columns (e.g., Chiralpak IC) .
- Variable-temperature NMR : Reduces signal broadening in diastereomers (e.g., piperidine-substituted analogs at 173 K) .
- COSY/HSQC : Correlates coupling constants (e.g., J = 3.0 Hz for pyrrole protons) to confirm substitution patterns .
Advanced: What safety protocols are critical for handling reactive intermediates?
Answer:
- Nitration hazards : Use blast shields and controlled addition of HNO₃ at 0°C to prevent exothermic runaway .
- Azide precautions : NaN₃ reactions require fume hoods and CuSO₃ traps to neutralize HN₃ gas .
- Pyrophoric catalysts : Raney Ni must be stored under H₂O and quenched with aqueous EDTA post-reaction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
